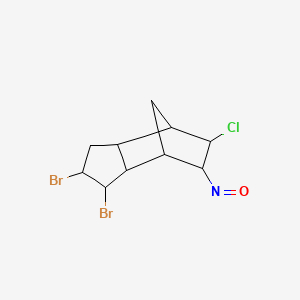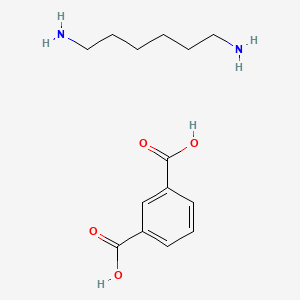
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is a compound formed by the combination of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. Benzene-1,3-dicarboxylic acid, also known as isophthalic acid, is an aromatic dicarboxylic acid, while hexane-1,6-diamine, also known as hexamethylenediamine, is an aliphatic diamine. This compound is significant in the field of polymer chemistry, particularly in the synthesis of polyamides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine typically involves a condensation reaction between benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. This reaction is carried out under high temperature and pressure conditions to facilitate the formation of amide bonds. The reaction can be represented as follows:
C6H4(COOH)2+H2N(CH2)6NH2→C6H4(CONH(CH2)6NHCO)2+2H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction can lead to the formation of primary amines and alcohols.
Substitution: The aromatic ring in benzene-1,3-dicarboxylic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
Oxidation: Produces carboxylic acids and amines.
Reduction: Produces primary amines and alcohols.
Substitution: Produces substituted aromatic compounds.
科学的研究の応用
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyamides and other polymers.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its biocompatibility and potential use in medical implants.
Industry: Used in the production of high-performance materials such as fibers and films.
作用機序
The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This results in the formation of a polyamide chain, which imparts unique mechanical and thermal properties to the material. The molecular targets and pathways involved include the interaction of the amide bonds with other functional groups in the polymer matrix, leading to enhanced stability and performance.
類似化合物との比較
Similar Compounds
Benzene-1,2-dicarboxylic acid (Phthalic acid): Similar structure but different positional isomer.
Benzene-1,4-dicarboxylic acid (Terephthalic acid): Another positional isomer with different properties.
Hexane-1,4-diamine: Similar aliphatic diamine with different chain length.
Uniqueness
Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct properties to the resulting polyamide. This combination results in materials with high thermal stability, mechanical strength, and chemical resistance, making it suitable for various high-performance applications.
特性
CAS番号 |
13534-28-6 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |
InChIキー |
FITNAOAKVDEJHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN |
関連するCAS |
25722-07-0 13534-28-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



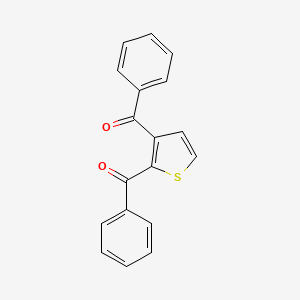
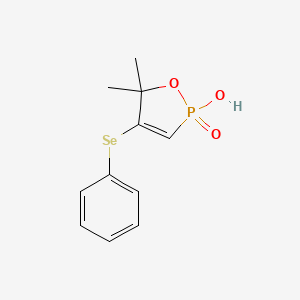
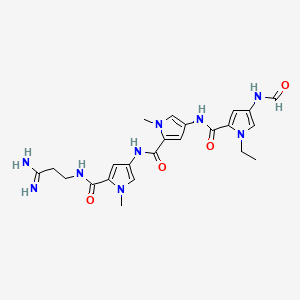
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
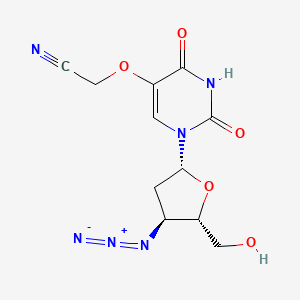
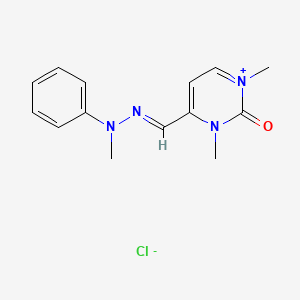
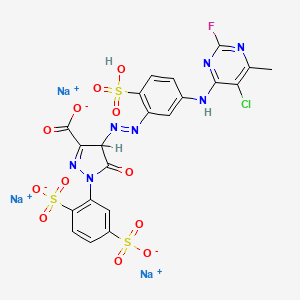



![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
